![molecular formula C12H14O2 B14583941 1-{3-[(But-2-en-1-yl)oxy]phenyl}ethan-1-one CAS No. 61493-68-3](/img/structure/B14583941.png)
1-{3-[(But-2-en-1-yl)oxy]phenyl}ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{3-[(But-2-en-1-yl)oxy]phenyl}ethan-1-one is an organic compound characterized by its unique structure, which includes a phenyl ring substituted with a but-2-en-1-yloxy group and an ethanone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-{3-[(But-2-en-1-yl)oxy]phenyl}ethan-1-one typically involves the reaction of 3-hydroxyacetophenone with but-2-en-1-ol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions with an acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the etherification process. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes involve the use of automated reactors that allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also being explored to make the production process more sustainable.
Analyse Des Réactions Chimiques
Types of Reactions: 1-{3-[(But-2-en-1-yl)oxy]phenyl}ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ethanone moiety to an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, using appropriate reagents and conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration with a mixture of concentrated nitric and sulfuric acids, sulfonation with fuming sulfuric acid, and halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Applications De Recherche Scientifique
1-{3-[(But-2-en-1-yl)oxy]phenyl}ethan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential as a lead compound in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-{3-[(But-2-en-1-yl)oxy]phenyl}ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The compound’s structure allows it to fit into active sites of enzymes, inhibiting or activating their function. Additionally, its phenyl ring and ethanone moiety can participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, contributing to its biological activity.
Comparaison Avec Des Composés Similaires
- 1-{4-[(But-2-en-1-yl)oxy]phenyl}ethan-1-one
- 1-{3-[(But-2-en-1-yl)oxy]phenyl}propan-1-one
- 1-{3-[(But-2-en-1-yl)oxy]phenyl}butan-1-one
Uniqueness: 1-{3-[(But-2-en-1-yl)oxy]phenyl}ethan-1-one is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. Compared to its analogs, this compound may exhibit different reactivity and selectivity in chemical reactions, as well as varying degrees of biological activity.
Propriétés
Numéro CAS |
61493-68-3 |
|---|---|
Formule moléculaire |
C12H14O2 |
Poids moléculaire |
190.24 g/mol |
Nom IUPAC |
1-(3-but-2-enoxyphenyl)ethanone |
InChI |
InChI=1S/C12H14O2/c1-3-4-8-14-12-7-5-6-11(9-12)10(2)13/h3-7,9H,8H2,1-2H3 |
Clé InChI |
KOCWXCMGQZBQDA-UHFFFAOYSA-N |
SMILES canonique |
CC=CCOC1=CC=CC(=C1)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


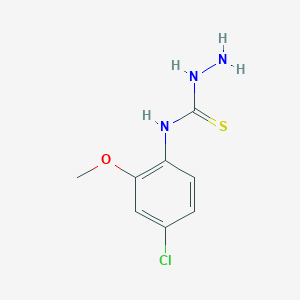
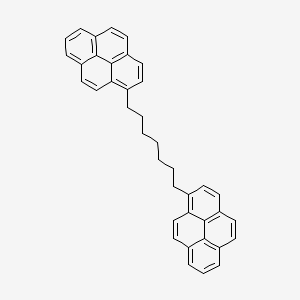

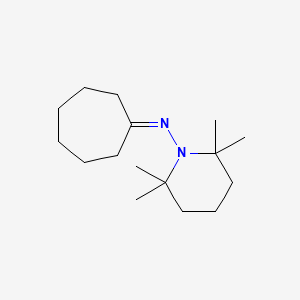

![2-Amino-3-phenyl-2H-imidazo[1,5-a]pyridin-4-ium bromide](/img/structure/B14583901.png)
![Ethyl 4-[acetyl(phenyl)amino]piperidine-4-carboxylate](/img/structure/B14583906.png)
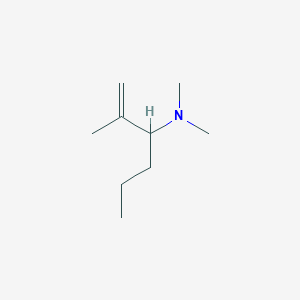
![1,2,4,5-Tetramethylidenespiro[2.2]pentane](/img/structure/B14583936.png)
![2-[4-(2-Phenylethenyl)phenyl]-1,3,4-oxadiazole](/img/structure/B14583937.png)

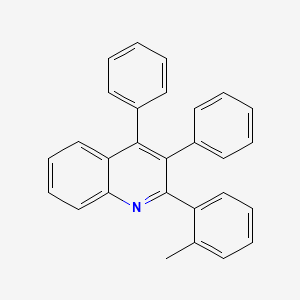
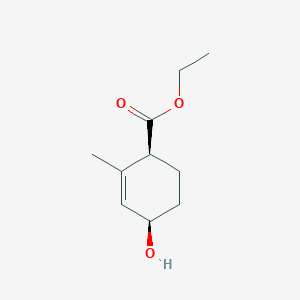
![2,4-Dichloro-1-[2-chloro-1-(4-chlorophenyl)ethyl]benzene](/img/structure/B14583952.png)
